![molecular formula C16H11N3OS3 B2713812 N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 941925-64-0](/img/structure/B2713812.png)
N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide
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Overview
Description
“N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide” is a complex organic compound that contains two benzothiazole rings. Benzothiazoles are heterocyclic aromatic compounds that are often used in medicinal chemistry due to their biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Benzothiazoles can undergo a variety of reactions, including metalation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include determining its melting point, solubility in various solvents, and its spectral data .Scientific Research Applications
- Research Findings : A series of derivatives of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino)]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino)]benzamides were synthesized. Among these, compounds 8b and 9b, which contain a methoxy group at the sixth position in the benzothiazole ring, demonstrated excellent COX-1 inhibition (IC50 values of 11.34 µM and 11.21 µM) and remarkable COX-2 selectivity (SI values of 103.09 and 101.90, respectively). Additionally, they inhibited albumin denaturation significantly .
- Research Findings : Although not explicitly mentioned for this compound, benzothiazole derivatives have been proposed as urease inhibitors, which are relevant for anti-ulcer drugs and infections caused by urease-producing bacteria .
- Research Findings : While not directly studied for this compound, designing derivatives with quorum sensing inhibition properties could be explored .
- Research Findings : Recent synthetic developments of benzothiazole-based anti-tubercular compounds have been reported. These molecules were evaluated in vitro and in vivo, providing insights into their inhibitory concentrations compared to standard reference drugs .
- Research Findings : While specific data for this compound are lacking, benzothiazole derivatives have been associated with antioxidant and hepatoprotective activities .
Anti-Inflammatory Properties
Antimicrobial and Antifungal Activities
Quorum Sensing Inhibition
Anti-Tubercular Activity
Antioxidant and Hepatoprotective Properties
Other Biological Activities
Mechanism of Action
Future Directions
The future research directions for this compound would likely involve further exploration of its biological activity and potential applications. This could include testing its activity against various biological targets, studying its mechanism of action, and optimizing its properties for specific applications .
properties
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS3/c1-21-10-3-5-12-14(7-10)23-16(18-12)19-15(20)9-2-4-11-13(6-9)22-8-17-11/h2-8H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTLFVMJVNDJPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide |
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